14alpha-Hydroxydeoxycorticosterone

Description

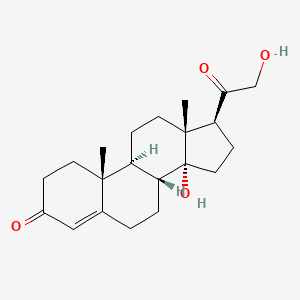

14α-Hydroxydeoxycorticosterone is a corticosteroid derivative structurally related to deoxycorticosterone (DOC; 21-hydroxyprogesterone), a precursor in the biosynthesis of aldosterone and corticosterone. Corticosteroids are critical for regulating metabolism, immune response, and electrolyte balance, with structural modifications (e.g., hydroxylation, esterification) profoundly influencing their biological activity and metabolic stability .

Properties

CAS No. |

595-71-1 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(8R,9S,10R,13R,14R,17S)-14-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-16-15(19)6-9-20(2)17(18(24)12-22)7-10-21(16,20)25/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19-,20+,21+/m0/s1 |

InChI Key |

XKCAPZYNIKDWOX-VLWQACTDSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4C(=O)CO)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4C(=O)CO)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14alpha-Hydroxydeoxycorticosterone involves the hydroxylation of steroid precursors. One of the primary methods includes the use of fungal cytochrome P450 enzymes, such as P-450 lun from Cochliobolus lunatus, which catalyzes the hydroxylation at the C14 position . The reaction conditions typically involve the use of microbial biotransformation systems, where the enzyme is expressed in a host organism like Saccharomyces cerevisiae .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant biocatalysts. For instance, a recombinant Saccharomyces cerevisiae biocatalyst expressing the fungal steroid 14alpha-hydroxylation system has been developed to produce 14alpha-hydroxysteroids with high regioisomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions: 14alpha-Hydroxydeoxycorticosterone undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation at the C14 position is a critical reaction that defines its biological activity .

Common Reagents and Conditions: The hydroxylation reaction is typically catalyzed by cytochrome P450 enzymes under aerobic conditions. The use of microbial systems, such as Saccharomyces cerevisiae, provides a suitable environment for these reactions .

Major Products: The primary product of the hydroxylation reaction is this compound itself. Other products may include various hydroxylated derivatives depending on the substrate and reaction conditions .

Scientific Research Applications

14alpha-Hydroxydeoxycorticosterone has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study steroid hydroxylation reactions. In biology and medicine, it is investigated for its anti-gonadotropic and carcinolytic properties . The compound’s unique structure and biological activities make it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 14alpha-Hydroxydeoxycorticosterone involves its interaction with specific molecular targets and pathways. The hydroxylation at the C14 position enhances its binding affinity to steroid receptors, leading to various downstream effects. These effects include modulation of gene expression and inhibition of specific enzymes involved in steroid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 14α-Hydroxydeoxycorticosterone with structurally related corticosteroids, focusing on hydroxylation patterns, receptor binding, and biological activity.

11-Deoxycorticosterone (DOC; Cortexone)

- Structure : Lacks hydroxyl groups at C11 and C17 but has a C21 hydroxyl group .

- Function : Precursor to aldosterone and corticosterone; primarily regulates sodium retention.

Cortodoxone (11-Deoxycortisol; Reichstein’s Substance S)

- Structure : Features hydroxyl groups at C17 and C21 but lacks C11 hydroxylation .

- Function : Intermediate in cortisol synthesis; inactive as a glucocorticoid due to the absence of C11β-hydroxyl.

Cortexolone (11-Deoxycortisol)

- Structure : Similar to cortodoxone but lacks biological activity in its native form .

- Activity Modulation : Esterification (e.g., cortexolone-17α,21-dipropionate) restores partial activity, highlighting the importance of substituents at C17/C21 .

- Implication for 14α-Hydroxydeoxycorticosterone : Hydroxylation at C14α might enhance solubility or receptor binding compared to inactive cortexolone.

6α- and 6β-Hydroxylated Derivatives

- Synthetic Modifications : A-ring reduced 6α/6β-hydroxylated derivatives of 11-deoxycortisol and corticosterone exhibit altered metabolic stability and tissue selectivity .

- Relevance : Position-specific hydroxylation (e.g., C6 vs. C14) may direct compounds toward distinct degradation pathways or receptor isoforms.

Data Tables: Structural and Functional Comparisons

Table 1: Structural Features of Selected Corticosteroids

*Hypothetical structure based on nomenclature.

Table 2: Impact of Structural Modifications on Activity

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.